2C-Methyl-D-erythritol 2,4-cyclodiphosphate

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2c-Metil-D-Eritritol 2,4-Ciclodifosfato involucra la enzima 2c-Metil-D-Eritritol 2,4-Ciclodifosfato sintasa. Esta enzima cataliza la ciclación de 4-difosfociditidil-2c-metil-D-eritritol 2-fosfato en 2c-Metil-D-Eritritol 2,4-Ciclodifosfato .

Métodos de Producción Industrial: La producción industrial de este compuesto se lleva a cabo típicamente utilizando microorganismos genéticamente modificados que sobreexpresan las enzimas necesarias. El proceso involucra la fermentación en condiciones controladas para maximizar el rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones: 2c-Metil-D-Eritritol 2,4-Ciclodifosfato principalmente sufre reacciones de ciclación catalizadas por enzimas específicas. No suele participar en reacciones de oxidación, reducción o sustitución en condiciones estándar .

Reactivos y Condiciones Comunes: La reacción de ciclación requiere la presencia de iones metálicos divalentes como el manganeso o el zinc, que actúan como cofactores para la enzima .

Productos Principales: El producto principal de la reacción de ciclación es el propio 2c-Metil-D-Eritritol 2,4-Ciclodifosfato, que es un intermedio clave en la biosíntesis de difosfato de isopentenilo y difosfato de dimetilalilo .

Aplicaciones Científicas De Investigación

Biosynthesis Pathway

MEcDP is an intermediate in the non-mevalonate pathway (also known as the MEP pathway) for isoprenoid biosynthesis. This pathway is crucial for many bacteria and plants but absent in mammals, making it an attractive target for antibiotic development.

Enzymatic Conversion

The enzyme 2C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF) catalyzes the conversion of 4-diphosphocytidyl-2C-methyl-D-erythritol 2-phosphate to MEcDP. This reaction releases cytidine monophosphate (CMP) and is essential for the production of isoprenoid precursors such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) .

Antibiotic Development

Given its unique role in bacteria, MEcDP and its synthesizing enzyme are promising targets for developing new antibiotics, particularly against pathogens like Plasmodium falciparum, which causes malaria.

Inhibitor Design

Research has shown that inhibitors of IspF can effectively reduce the growth of pathogenic bacteria and protozoa. The unique reaction mechanism of IspF allows for the rational design of inhibitors that do not interfere with human enzymes, minimizing potential side effects .

Table 1: Potential Inhibitors of IspF

| Inhibitor Name | Target Organism | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | E. coli | Competitive inhibition | |

| Compound B | Plasmodium falciparum | Allosteric modulation | |

| Compound C | Staphylococcus aureus | Substrate analog |

Metabolic Regulation

MEcDP plays a role in regulating the MEP pathway through feedback mechanisms. It enhances the activity of IspF, which suggests a complex interplay between various metabolites in controlling isoprenoid biosynthesis.

Feed-Forward Regulation

Recent studies indicate that 2C-methyl-D-erythritol 4-phosphate (MEP), a precursor to MEcDP, activates IspF, leading to increased MEcDP production. This mechanism highlights how metabolites can influence enzyme activity and metabolic flux within the pathway .

Table 2: Effects of MEP on IspF Activity

| Condition | IspF Activity (k_cat/min) | Affinity (K_m) |

|---|---|---|

| Without MEP | 20 | 200 µM |

| With MEP | 80 | 119 µM |

Case Studies

Several studies have documented the applications of MEcDP in various contexts:

Study on Inhibitor Efficacy

A study demonstrated that specific inhibitors targeting IspF could reduce E. coli growth by over 50% compared to controls, indicating the potential for developing effective antibiotics based on MEcDP pathways .

Regulatory Mechanisms in Isoprenoid Biosynthesis

Another research highlighted how MEP-induced activation of IspF leads to enhanced turnover rates in isoprenoid biosynthesis, showcasing the regulatory role of MEcDP in metabolic pathways .

Mecanismo De Acción

2c-Metil-D-Eritritol 2,4-Ciclodifosfato ejerce sus efectos participando en la vía no mevalonato de la biosíntesis de isoprenoides. La enzima 2c-Metil-D-Eritritol 2,4-Ciclodifosfato sintasa cataliza la conversión de 4-difosfociditidil-2c-metil-D-eritritol 2-fosfato a 2c-Metil-D-Eritritol 2,4-Ciclodifosfato. Esta reacción implica la ciclación del sustrato, facilitada por la presencia de iones metálicos divalentes como el manganeso o el zinc .

Compuestos Similares:

- 2c-Metil-D-Eritritol 4-Fosfato

- Difosfato de Isopentenilo

- Difosfato de Dimetilalilo

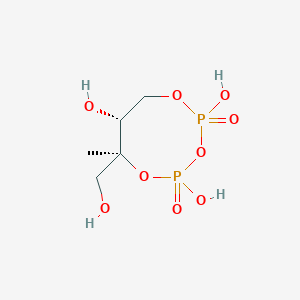

Comparación: 2c-Metil-D-Eritritol 2,4-Ciclodifosfato es único en su función como intermedio ciclado en la vía no mevalonato. A diferencia del 2c-Metil-D-Eritritol 4-Fosfato, que es una molécula lineal, el 2c-Metil-D-Eritritol 2,4-Ciclodifosfato tiene una estructura cíclica que es esencial para los pasos posteriores en la biosíntesis de isoprenoides .

Comparación Con Compuestos Similares

- 2c-Methyl-D-Erythritol 4-Phosphate

- Isopentenyl Diphosphate

- Dimethylallyl Diphosphate

Comparison: 2c-Methyl-D-Erythritol 2,4-Cyclodiphosphate is unique in its role as a cyclized intermediate in the non-mevalonate pathway. Unlike 2c-Methyl-D-Erythritol 4-Phosphate, which is a linear molecule, this compound has a cyclic structure that is essential for the subsequent steps in isoprenoid biosynthesis .

Actividad Biológica

Introduction

2C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) is a crucial intermediate in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for various biological processes in plants and microorganisms. This pathway is particularly significant as it provides a target for antibiotic development, given that it is absent in mammals. This article reviews the biological activity of MEcPP, focusing on its enzymatic synthesis, biological roles, and implications for antimicrobial drug development.

Enzymatic Synthesis

MEcPP is synthesized through a series of enzymatic reactions in the 1-deoxy-D-xylulose-5-phosphate (DOXP) pathway. Key enzymes involved include:

- IspD (2-C-Methyl-D-erythritol 4-phosphate cytidyltransferase) : Converts MEP and CTP to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME).

- IspE (CDP-ME kinase) : Phosphorylates CDP-ME to form 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P).

- IspF (MEcPP synthase) : Catalyzes the cyclization of CDP-ME2P to produce MEcPP, releasing CMP.

The overall reaction can be summarized as follows:

Table 1: Key Enzymes in MEcPP Biosynthesis

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| IspD | Cytidyltransferase | MEP + CTP | CDP-ME |

| IspE | Kinase | CDP-ME | CDP-ME2P |

| IspF | Cyclase | CDP-ME2P | MEcPP + CMP |

Isoprenoid Biosynthesis

MEcPP plays a pivotal role in the biosynthesis of isoprenoids, which are vital for various cellular functions including:

- Cell membrane integrity : Isoprenoids contribute to the formation of lipid membranes.

- Signaling molecules : They serve as precursors for hormones and other signaling compounds.

- Antimicrobial activity : Some isoprenoids possess direct antimicrobial properties.

Antimicrobial Target

Due to its absence in mammalian cells, enzymes involved in the DOXP pathway, including those synthesizing MEcPP, are attractive targets for antibiotic development. Research has shown that inhibiting MEcPP synthase can lead to significant growth inhibition in bacteria such as Escherichia coli and Bacillus subtilis.

Case Study: Antibiotic Synergy

A study demonstrated that depletion of MEcPP synthase in E. coli sensitized cells to antibiotics targeting cell wall synthesis. This suggests that targeting the DOXP pathway could enhance the efficacy of existing antibiotics by exploiting synthetic lethality .

Structural Insights

Recent structural studies have elucidated the mechanism by which IspF catalyzes the formation of MEcPP. The enzyme's active site accommodates the substrate through specific interactions that stabilize the transition state, facilitating cyclization . Understanding these interactions can inform drug design aimed at inhibiting MEcPP synthase.

Table 2: Structural Characteristics of IspF

| Feature | Description |

|---|---|

| Active Site Composition | Contains residues critical for substrate binding and catalysis |

| Mechanism Type | Cyclization reaction leading to diphosphate formation |

| Inhibitor Binding Sites | Potential sites for small molecule inhibitors |

Propiedades

IUPAC Name |

(6S,7R)-2,4-dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphocan-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O9P2/c1-5(3-6)4(7)2-12-15(8,9)14-16(10,11)13-5/h4,6-7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRQRNJMIIUYDI-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(COP(=O)(OP(=O)(O1)O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H](COP(=O)(OP(=O)(O1)O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O9P2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501123383 | |

| Record name | 1,3,5,2,4-Trioxadiphosphocane-6-methanol, 2,4,7-trihydroxy-6-methyl-, 2,4-dioxide, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501123383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151435-51-7, 143488-44-2 | |

| Record name | 2C-Methyl-D-erythritol 2,4-cyclodiphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151435-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5,2,4-Trioxadiphosphocane-6-methanol, 2,4,7-trihydroxy-6-methyl-, 2,4-dioxide, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143488-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1,2,3,4-tetrahydroxybutane-1,3-cyclic bisphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143488442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5,2,4-Trioxadiphosphocane-6-methanol, 2,4,7-trihydroxy-6-methyl-, 2,4-dioxide, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501123383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.